

Ramiprilat-d5 certificate of analysis interpretation

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Compound of Interest		
Compound Name:	Ramiprilat-d5	
Cat. No.:	B12284098	Get Quote

An In-depth Technical Guide to the Interpretation of a Ramiprilat-d5 Certificate of Analysis

Introduction

Ramiprilat, the active diacid metabolite of the prodrug Ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] It is widely used in research for studies on hypertension and heart failure.[1] **Ramiprilat-d5** is a deuterated form of Ramiprilat, where five hydrogen atoms on the phenyl ring are replaced by deuterium. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative bioanalytical studies, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), due to its similar chemical and physical properties to the unlabeled analyte, but distinct mass.[3][4]

A Certificate of Analysis (CoA) is a critical document that provides verified information about the quality, purity, and identity of a specific batch of a chemical substance. For researchers, scientists, and drug development professionals, the ability to accurately interpret a CoA for a reference standard like **Ramiprilat-d5** is paramount for ensuring the validity, accuracy, and reproducibility of experimental results. This guide provides a detailed walkthrough of a typical **Ramiprilat-d5** CoA, explaining the significance of each test, presenting data in a structured format, and detailing the underlying experimental methodologies.

Decoding the Certificate of Analysis: Key Parameters



A CoA is typically divided into sections that describe the product's identity, its physical and chemical properties, and the results of quality control testing. The following tables summarize the key quantitative and qualitative data found on a representative CoA for **Ramiprilat-d5**.[5]

Product Identification and General Properties

This section provides fundamental information identifying the specific batch of the compound.



Parameter	Typical Specification	Significance
Product Name	Ramiprilat-d5	Identifies the compound as the deuterated form of Ramiprilat.
CAS Number	1356837-92-7	A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification.[5]
Chemical Name	(2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid	The systematic IUPAC name describing the precise chemical structure, including stereochemistry.[5]
Molecular Formula	C21H23D5N2O5	Indicates the elemental composition, specifying the presence of five deuterium (D) atoms.[5][6]
Molecular Weight	393.5 g/mol	The mass of one mole of the compound, reflecting the heavier deuterium isotopes.[5]
Batch Number	Lot-specific	A unique code that traces the production and testing history of the specific batch.
Storage Condition	Store at 2-8 °C	Critical information to ensure the long-term stability and integrity of the compound.[5]

Quality Control Test Results

This section details the results of analytical tests performed to confirm the identity, purity, and quality of the material.



Test	Specification / Result	Significance
Appearance	White to off-white solid	A basic qualitative check for physical consistency and absence of unexpected discoloration or impurities.[1]
Solubility	Soluble in DMF and DMSO	Provides guidance for preparing stock solutions for experiments. For example, solubility in DMSO can be around 30 mg/mL.[7]
¹ H-NMR	Conforms to structure	Confirms the chemical structure and the successful incorporation of deuterium atoms by observing the absence of specific proton signals.
Mass Spectrometry (MS)	Conforms to structure	Verifies the molecular weight of the compound, confirming its identity and isotopic labeling.
Chromatographic Purity (HPLC)	>90% (Typical)	Quantifies the percentage of the desired compound in the sample, indicating its purity level.[5][8]

Experimental Protocols

The statements "Conforms to structure" and purity values on a CoA are backed by rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary



phase (the column) and a mobile phase (the solvent).

- Objective: To separate Ramiprilat-d5 from any impurities and quantify its percentage relative to all other detected components.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Methodology:
 - Column: A reversed-phase column, such as a Fortis C18 (100mm × 4.6 mm, 2.5 μm particle size), is commonly used.[9]
 - Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer and an organic solvent. For example, a 50:50 (v/v) mixture of methanol and a 5mM sodium citrate in citric acid buffer (pH 3.0).[9][10]
 - Flow Rate: A typical flow rate is 1.0 mL/minute.[11]
 - Detection: UV detection at a wavelength where the analyte absorbs strongly, such as 210 nm or 270 nm.[9][12]
 - Sample Preparation: The Ramiprilat-d5 standard is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a known concentration within the linear range of the method.[9]
 - Analysis: The prepared sample is injected into the HPLC system. The area of the peak corresponding to Ramiprilat-d5 is measured and compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of **Ramiprilat-d5**, thereby verifying its identity and the incorporation of the deuterium labels.

• Objective: To confirm the molecular mass of **Ramiprilat-d5** (393.5 Da).



- Instrumentation: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a tandem mass spectrometer (MS/MS) like a Quadrupole-Time of Flight (Q-TOF) or a triple quadrupole (QQQ).[13]
- · Methodology:
 - Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly employed for Ramipril and its metabolites.[14]
 - Sample Introduction: The sample is introduced into the mass spectrometer after separation by an LC system, as described in the HPLC protocol.
 - Mass Analysis: The instrument is set to scan for the expected protonated molecule
 [M+H]+. For Ramiprilat-d5, this would be a peak at an m/z of approximately 394.5.
 - Data Interpretation: The presence of a dominant peak at the expected m/z value confirms
 the molecular weight and, by extension, the identity of the compound. High-resolution
 mass spectrometry can provide a highly accurate mass measurement, further increasing
 confidence in the identification.[13]

Structural Verification by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For **Ramiprilat-d5**, ¹H-NMR is used to confirm the overall structure and verify the location of the deuterium labels.

- Objective: To obtain a proton spectrum that matches the known structure of Ramiprilat and confirms the absence of protons on the phenyl ring.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology:
 - Sample Preparation: A small amount of the Ramiprilat-d5 sample is dissolved in a deuterated solvent (e.g., DMSO-d₀ or CDCl₃).
 - Data Acquisition: A standard ¹H-NMR spectrum is acquired.



Data Interpretation: The resulting spectrum is analyzed for characteristic chemical shifts, signal integrations, and coupling patterns that correspond to the protons in the Ramiprilat structure. Crucially, the signals corresponding to the five protons on the phenyl group of unlabeled Ramiprilat will be absent or significantly diminished in the spectrum of Ramiprilat-d5. This absence provides direct evidence of successful deuteration at the intended positions.

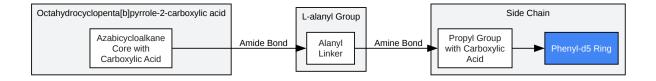
Visualizing Key Information

Diagrams are essential for conveying complex information concisely. The following sections provide visualizations for the chemical structure, the CoA workflow, and the relevant biological pathway.

Chemical Structure of Ramiprilat-d5

The diagram below illustrates the molecular structure of Ramiprilat, with the five deuterium atoms on the phenyl ring clearly marked.

Note: The DOT script above is a conceptual representation. A scientifically accurate 2D chemical structure rendering is complex in DOT language. The following is a more abstract representation focusing on the key functional groups and the deuterated phenyl ring.



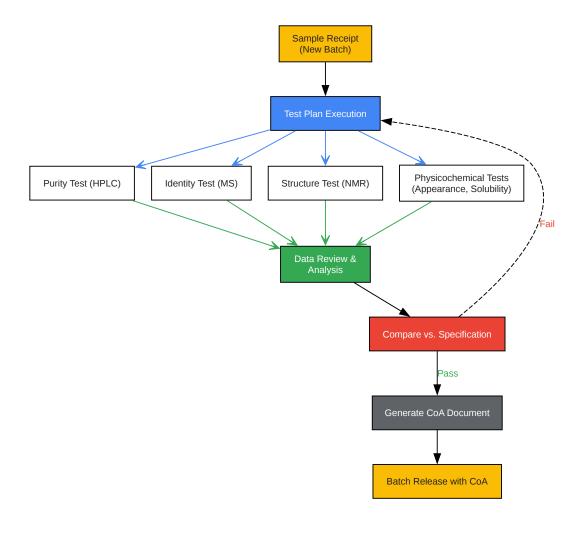
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Caption: Molecular structure of **Ramiprilat-d5** highlighting the core components.

Certificate of Analysis Workflow

This diagram outlines the logical progression of steps involved in generating a Certificate of Analysis, from sample handling to final documentation.



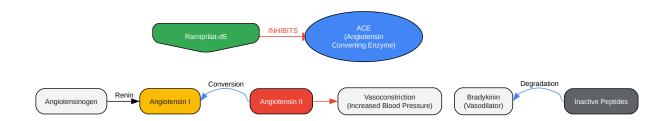


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Caption: A typical workflow for generating a Certificate of Analysis.

Ramiprilat's Mechanism of Action: ACE Inhibition

This diagram illustrates the role of Ramiprilat in the Renin-Angiotensin-System (RAS) pathway, which is fundamental to its therapeutic and research applications.





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Caption: Ramiprilat inhibits ACE, blocking Angiotensin II production.

Conclusion

The Certificate of Analysis for **Ramiprilat-d5** is more than a simple data sheet; it is a comprehensive quality passport. For professionals in research and drug development, a thorough understanding of this document is non-negotiable. By carefully examining the product's identity, assessing its purity through chromatographic data, and understanding the structural and isotopic confirmation provided by mass spectrometry and NMR, users can proceed with confidence. This guide equips scientists to critically evaluate the quality of their reference standards, ensuring that the data generated in their studies is built upon a foundation of analytical certainty. This ultimately enhances the reliability and integrity of their research outcomes.

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